Hexyl beta-D-glucopyranoside

Übersicht

Beschreibung

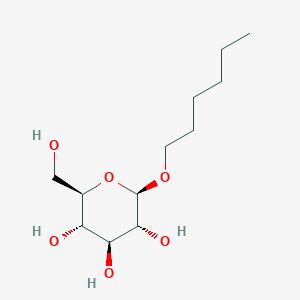

Hexyl beta-D-glucopyranoside is a non-ionic surfactant commonly used for solubilizing membrane proteins. It is a type of alkyl glucoside, which consists of a glucose molecule bonded to a hexyl group. This compound is known for its amphipathic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexyl beta-D-glucopyranoside can be synthesized through enzymatic methods, specifically using beta-glucosidase enzymes. The synthesis involves the reverse hydrolysis reaction, where glucose and hexanol are combined in the presence of the enzyme. The reaction typically occurs in non-aqueous systems such as organic solvents, ionic liquids, or co-solvent mixtures. For instance, a reaction containing 0.5 M glucose, 3 units per milliliter of enzyme, and 20% (v/v) hexanol in an appropriate solvent system at 30°C can yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic synthesis routes but on a larger scale. The use of engineered enzymes and optimized reaction conditions ensures higher yields and purity. The process involves continuous monitoring and control of reaction parameters to maintain enzyme activity and prevent secondary hydrolysis of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Hexyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and hexanol in the presence of water and an enzyme. Transglucosylation involves the transfer of the glucose moiety to another alcohol or sugar molecule.

Common Reagents and Conditions:

Hydrolysis: Water and beta-glucosidase enzyme.

Transglucosylation: Another alcohol or sugar molecule and beta-glucosidase enzyme.

Major Products:

Hydrolysis: Glucose and hexanol.

Transglucosylation: A new alkyl glucoside with a different alkyl group.

Wissenschaftliche Forschungsanwendungen

Hexyl beta-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the preparation of homogeneous bilayer liposomes and other nanostructures.

Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.

Wirkmechanismus

The mechanism of action of hexyl beta-D-glucopyranoside in biological systems involves its ability to interact with and solubilize membrane proteins. This interaction is facilitated by its amphipathic nature, allowing it to insert into lipid bilayers and disrupt membrane structures. In cancer research, this compound has been shown to induce apoptosis in pancreatic cancer cells by upregulating apoptotic genes (Casp3 and Bax) and downregulating antiapoptotic genes (Bcl-2), leading to cell cycle arrest and cell death .

Vergleich Mit ähnlichen Verbindungen

- Octyl beta-D-glucopyranoside

- Decyl beta-D-glucopyranoside

- Nonyl beta-D-glucopyranoside

- Methyl beta-D-galactopyranoside

Biologische Aktivität

Hexyl beta-D-glucopyranoside (C12H24O6, CAS: 59080-45-4) is a non-ionic surfactant and a glycoside formed by the linkage of a hexyl group to a glucose molecule at the beta position. This compound has gained attention in various fields of biological research due to its unique properties and potential applications. This article provides an in-depth examination of its biological activity, including its mechanisms of action, effects on cell membranes, and implications for drug delivery and other biomedical applications.

This compound is characterized by its hydrophobic nature and ability to form micelles in aqueous solutions. It is synthesized by reacting hexanol with glucose under alkaline conditions, followed by purification methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .

Mechanisms of Biological Activity

Surfactant Properties

this compound exhibits surfactant activity, which alters the fluidity of lipid bilayers in cell membranes. This property is crucial for solubilizing membrane proteins while maintaining their native structure and functionality, making it an essential reagent in biochemical studies .

Enzymatic Activity

Research indicates that this compound activates phospholipase enzymes, enhancing the hydrolysis of phospholipids. This activation is associated with increased ATPase activity, which facilitates the transport of adenosine triphosphate (ATP) across cellular membranes .

Immunomodulatory Effects

Studies have shown that this compound can inhibit lymphocyte proliferation while stimulating epidermal cell growth. Additionally, it inhibits prostaglandin synthesis, suggesting potential anti-inflammatory properties . These effects may have implications for therapeutic strategies in inflammatory diseases.

1. Cell Membrane Studies

In vitro studies demonstrated that this compound can significantly enhance the solubility and stability of membrane proteins. For instance, when applied to human embryonic kidney (HEK293T) cells, it was shown to improve protein yield during extraction processes without denaturing the proteins .

2. Drug Delivery Applications

Recent investigations into drug delivery systems have highlighted this compound's ability to improve drug solubility and bioavailability. A study focusing on its use in liposomal formulations found that incorporating this glycoside enhanced the delivery efficiency of chemotherapeutic agents, leading to better therapeutic outcomes in cancer models .

3. Gene Therapy Enhancements

This compound has also been explored for its role in gene therapy. It has been shown to facilitate the delivery of plasmid DNA into target cells, enhancing transfection rates compared to traditional methods . This property is particularly valuable in developing non-viral gene delivery systems.

Toxicity and Safety

While this compound is generally regarded as safe for laboratory use, studies indicate potential cytotoxicity at elevated concentrations. Therefore, careful consideration of dosage is essential when utilizing this compound in experimental settings .

Future Directions

Research on this compound continues to evolve, with future studies focusing on:

- Improving Stability : Addressing the compound's stability at high temperatures and compatibility with various buffer systems.

- Exploring New Applications : Investigating its potential roles in nanotechnology and synthetic biology.

- Developing Synthesis Methods : Creating more efficient synthesis routes to reduce costs and improve yield .

Eigenschaften

IUPAC Name |

2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAZJLFFSJARQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860670 | |

| Record name | Hexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59080-45-4 | |

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

51.5 °C | |

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.